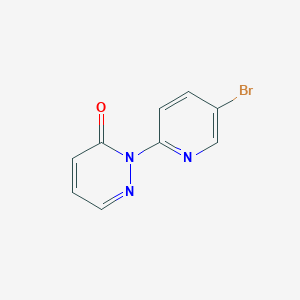
6-(1,3-Dioxolan-2-ylmethyl)-3,4-dihydroisochromen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1,3-Dioxolan-2-ylmethyl)-3,4-dihydro-1H-isochromen-1-one is a complex organic compound that features a unique combination of a dioxolane ring and an isochromenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-Dioxolan-2-ylmethyl)-3,4-dihydroisochromen-1-one typically involves the formation of the dioxolane ring followed by its attachment to the isochromenone core. One common method involves the acetalization of aldehydes or ketones with ethylene glycol to form the dioxolane ring . This is followed by a series of reactions to introduce the isochromenone moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts and controlled temperature and pressure conditions to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
6-(1,3-Dioxolan-2-ylmethyl)-3,4-dihydro-1H-isochromen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hypervalent iodine compounds , reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
6-(1,3-Dioxolan-2-ylmethyl)-3,4-dihydro-1H-isochromen-1-one has several applications in scientific research:
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Potential medicinal applications include its use as a precursor for pharmaceuticals that target specific biological pathways.
Industry: The compound can be used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(1,3-Dioxolan-2-ylmethyl)-3,4-dihydroisochromen-1-one involves its interaction with molecular targets through various pathways. For instance, it may act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups . The compound’s ability to form stable complexes with metal ions also contributes to its activity in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
9-(1,3-Dioxolan-2-ylmethyl)-3,9-dihydro-1,3-dimethyl-1H-purine-2,6-dione: This compound shares the dioxolane ring but differs in its core structure, which is based on purine.
5-(1,3-Dioxolan-2-ylmethyl)sulfanyl-1H-pyrrol-2-amines: Another compound with a dioxolane ring, but with a pyrrole core.
Uniqueness
6-(1,3-Dioxolan-2-ylmethyl)-3,4-dihydro-1H-isochromen-1-one is unique due to its combination of the dioxolane ring and isochromenone structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H14O4 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
6-(1,3-dioxolan-2-ylmethyl)-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C13H14O4/c14-13-11-2-1-9(7-10(11)3-4-17-13)8-12-15-5-6-16-12/h1-2,7,12H,3-6,8H2 |
InChI Key |
IDLDTUMZWDHDHY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C2=C1C=C(C=C2)CC3OCCO3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
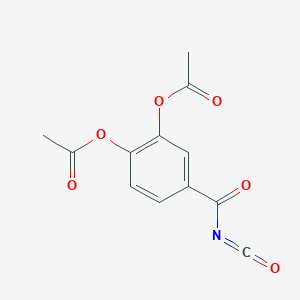
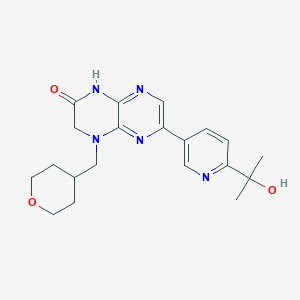
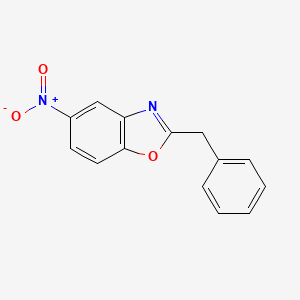
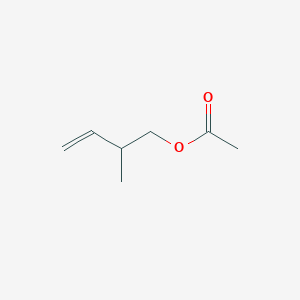
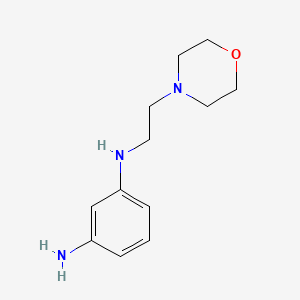
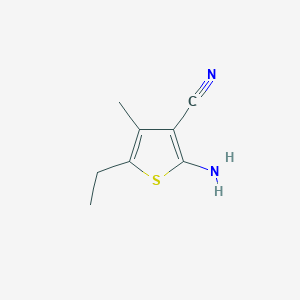
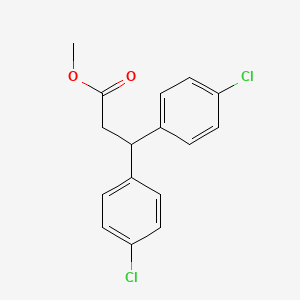
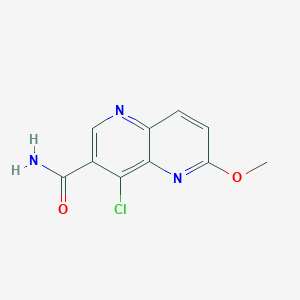
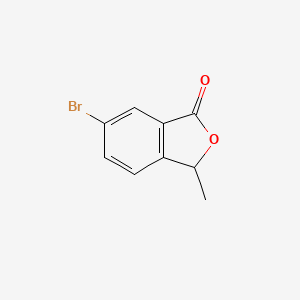
![Ethyl 3-{[3-(ethyloxy)-3-oxopropyl]amino}butanoate](/img/structure/B8579162.png)
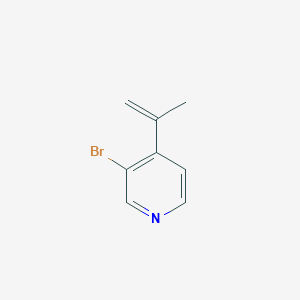
![4-Chloro-2-[(1H-imidazol-1-yl)(phenyl)methyl]phenol](/img/structure/B8579193.png)
![5-(2-Butyl-[1,3]dithiolan-2-yl)-benzene-1,3-diol](/img/structure/B8579212.png)
